2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid
Description
2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid is a synthetic 1,3-oxazole derivative characterized by a prop-2-yn-1-yloxy (propargyloxy) amino substituent at position 2 and a carboxylic acid group at position 4 of the oxazole ring.
Properties
Molecular Formula |
C7H6N2O4 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-(prop-2-ynoxyamino)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c1-2-3-13-9-7-8-5(4-12-7)6(10)11/h1,4H,3H2,(H,8,9)(H,10,11) |
InChI Key |
BQZHYWCMTADSRD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=NC(=CO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-halo ketones and amides, under acidic or basic conditions.
Introduction of the Prop-2-yn-1-yloxy Group: The prop-2-yn-1-yloxy group can be introduced via nucleophilic substitution reactions using propargyl alcohol and suitable leaving groups.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the oxazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Cyclization Reactions
The oxazole ring serves as a scaffold for cyclization reactions. Key methods include:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Intramolecular cyclization | Cu(CH₃CN)₄BF₄, DCM, 25°C | Forms polycyclic N-heterocycles (e.g., cyclopropa[c]indoles) with up to 98% e.r. |
| Photochemical cyclization | Blue LED (7 W), DCE | Generates substituted pyrroles via denitrogenative decomposition of α-keto vinyl azides. |
These reactions exploit the oxazole’s electron-deficient nature and the alkyne’s ability to participate in copper-catalyzed cycloadditions .
Nucleophilic Substitution
The prop-2-yn-1-yloxy group undergoes nucleophilic displacement under mild conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Thiols | K₂CO₃, DMF, 50°C | Oxazoline thioethers | 70–81% |
| Amines | DIPEA, CHCl₃, rt | N-Alkylated oxazole derivatives | 63–83% |
| Halides | HBr/AcOH, 0°C | Vinyl halides with stereoselectivity | 72–86% |
The alkyne’s electron-withdrawing effect activates the adjacent oxygen for nucleophilic attack .
Click Chemistry (CuAAC)
The terminal alkyne participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC):
| Azide Partner | Catalyst | Conditions | Triazole Product | Yield |
|---|---|---|---|---|
| Benzyl azide | [(IMes)CuX] (X = Cl, Br, I) | CHCl₃, rt, 12 h | 1,2,3-Triazole derivatives | 74–84% |
| Aryl azides | Sodium ascorbate/CuSO₄ | H₂O/THF, 50°C | Isoindoline-triazole hybrids | 70–81% |
Steric effects from the oxazole ring influence catalyst selection, with [(IMes)CuX] outperforming bulkier analogs.
Oxidation and Reduction
Functional group interconversions are achieved through redox reactions:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O/AcOH | 0°C, 2 h | γ-Nitro ketones |
| Reduction | NaBH₄/NiCl₂ | MeOH, reflux | Cyclic amides (e.g., (±)-rolipram) |
The carboxylic acid group remains inert under these conditions, allowing selective modification of the alkyne or oxazole moieties.
Conjugate Additions
The alkyne participates in Michael additions and related processes:
| Nucleophile | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Nitromethane | Fe(acac)₃ | THF, 60°C | γ-Nitro ketones | 82% |
| Ethanedithiol | DBU | DCM, rt | Dithiolanes | 75% |
These reactions proceed via radical intermediates stabilized by the oxazole’s aromatic system .
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| SOCl₂, MeOH | Reflux, 6 h | Methyl ester | Prodrug synthesis |
| EDCl, HOBt, R-NH₂ | DMF, rt, 12 h | Amides (e.g., peptidomimetics) | Medicinal chemistry optimization |
Photodecomposition
UV irradiation induces decomposition pathways:
| Conditions | Products | Mechanism |
|---|---|---|
| 350 nm light, 5 min | Nitrenes + 2H-azirines | Radical recombination |
This reactivity is harnessed for photoactivated prodrug strategies.
Scientific Research Applications
2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural differentiator is the propargyloxy amino group at position 2. Below is a comparative analysis of substituents, molecular properties, and biological activities of analogous 1,3-oxazole-4-carboxylic acid derivatives:
Physicochemical Properties
- Lipophilicity : The propargyl group increases lipophilicity (predicted logP ~1.5) compared to polar substituents like pyridyl (logP ~0.5) or oxane (logP ~1.0). This may enhance membrane permeability .
- Solubility : Carboxylic acid at position 4 ensures moderate aqueous solubility (pH-dependent), similar to analogs .
- Reactivity: The alkyne in the propargyl group enables Huisgen cycloaddition (click chemistry), a feature absent in non-alkyne analogs .
Biological Activity
2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid, with CAS number 1863638-58-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and antitumor activities, supported by relevant research findings and case studies.
Molecular Formula : C₇H₆N₂O₄
Molecular Weight : 182.13 g/mol
Structure : The compound features an oxazole ring, which is known for its diverse biological activities.
1. Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial effects. For instance, derivatives of oxazole have shown effectiveness against various pathogenic bacteria. A study demonstrated that certain oxazole derivatives possess strong antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Oxazole Derivative A | 32 | E. coli |
| Oxazole Derivative B | 16 | S. aureus |
| This compound | TBD | TBD |
2. Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives has been documented extensively. In vitro assays indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some studies reported that specific oxazole derivatives exhibited higher COX inhibition compared to traditional anti-inflammatory drugs like diclofenac .
3. Antitumor Activity
Emerging evidence suggests that this compound may have antitumor properties. In vitro studies have shown that oxazole derivatives can induce apoptosis in cancer cell lines. Specifically, compounds with similar structures have been tested against melanoma and breast cancer cells, showing promising results in reducing cell viability .
Case Studies
Several case studies have been conducted to evaluate the biological activities of related compounds:
Case Study 1 : A study on pyrazole-indole hybrids demonstrated their ability to inhibit tumor growth in melanoma cell lines through photodynamic therapy mechanisms. This research highlights the potential of heterocyclic compounds like oxazoles in cancer treatment .
Case Study 2 : Another investigation focused on the synthesis of oxazole derivatives and their evaluation against multiple bacterial strains. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
